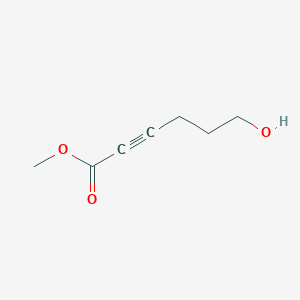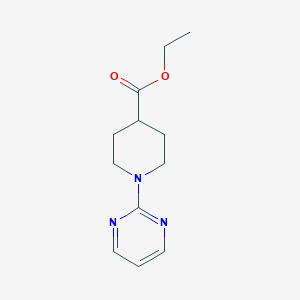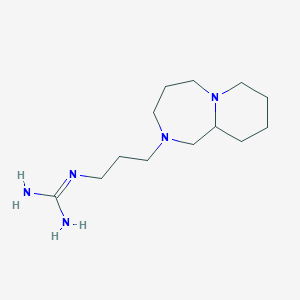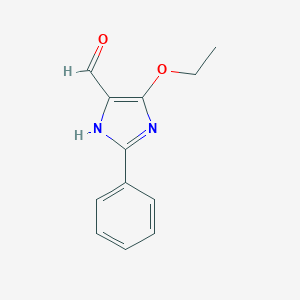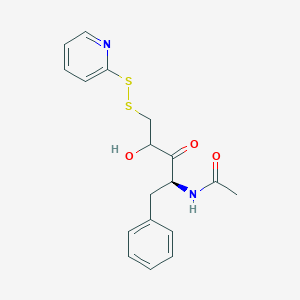
2-Aphpd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aphpd is a chemical compound belonging to the class of amphetamines. It is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied in detail.
Mechanism of Action
The mechanism of action of 2-Aphpd involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. The compound acts as a substrate for the transporters responsible for the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. The increased concentration of neurotransmitters leads to enhanced synaptic transmission, resulting in the observed physiological effects.
Biochemical and Physiological Effects:
2-Aphpd has been shown to have several biochemical and physiological effects. The compound has been shown to increase locomotor activity, induce hyperthermia, and reduce food intake in experimental animals. It has also been shown to increase heart rate, blood pressure, and respiration rate. Additionally, 2-Aphpd has been shown to enhance cognitive performance, increase attention, and improve memory.
Advantages and Limitations for Lab Experiments
The use of 2-Aphpd in lab experiments has several advantages and limitations. One of the advantages is that the compound has a well-defined mechanism of action, making it a useful tool to study the effects of amphetamines on the central nervous system. Additionally, the compound has a long half-life, allowing for prolonged effects in experimental animals. However, the use of 2-Aphpd in lab experiments is limited by its potential toxicity and the need for careful dosing to avoid adverse effects.
Future Directions
There are several future directions for the study of 2-Aphpd. One direction is to explore the potential use of the compound in the treatment of neurological disorders such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. Additionally, further studies are needed to investigate the long-term effects of 2-Aphpd on the central nervous system and its potential for addiction. Finally, the development of new synthesis methods for the compound may lead to improved purity and yield, making it a more useful tool for scientific research.
Conclusion:
In conclusion, 2-Aphpd is a synthetic stimulant that has been studied for its potential use in scientific research. The compound has a well-defined mechanism of action and has been shown to have several biochemical and physiological effects. While the use of 2-Aphpd in lab experiments is limited by its potential toxicity, further studies may lead to the development of new applications for the compound in the treatment of neurological disorders and the investigation of the long-term effects of amphetamines on the central nervous system.
Synthesis Methods
2-Aphpd can be synthesized using different methods, including reductive amination, condensation reaction, and reductive coupling. One of the commonly used methods involves the reaction of 2-bromo-1-phenylpentan-1-one with methylamine hydrochloride in the presence of sodium cyanoborohydride. The resulting product is then purified using chromatography techniques to obtain 2-Aphpd.
Scientific Research Applications
2-Aphpd has been studied for its potential use in scientific research. It has been used as a tool to study the effects of amphetamines on the central nervous system. The compound has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to increased alertness, attention, and mood. It has also been used to study the effects of amphetamines on behavior, cognition, and memory.
properties
CAS RN |
120484-56-2 |
|---|---|
Product Name |
2-Aphpd |
Molecular Formula |
C18H20N2O3S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-[(2S)-4-hydroxy-3-oxo-1-phenyl-5-(pyridin-2-yldisulfanyl)pentan-2-yl]acetamide |
InChI |
InChI=1S/C18H20N2O3S2/c1-13(21)20-15(11-14-7-3-2-4-8-14)18(23)16(22)12-24-25-17-9-5-6-10-19-17/h2-10,15-16,22H,11-12H2,1H3,(H,20,21)/t15-,16?/m0/s1 |
InChI Key |
QGMZNSOEMVTYRP-VYRBHSGPSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)C(CSSC2=CC=CC=N2)O |
synonyms |
2-(N'-acetyl-D-Phe)hydroxyethyl-2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl 2'-pyridyl disulfide 2-(N'-acetylphenylalanyl)hydroxyethyl-2'-pyridyl disulfide 2-APHPD APHEPDS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



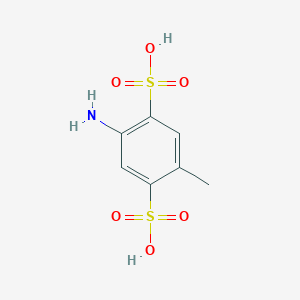
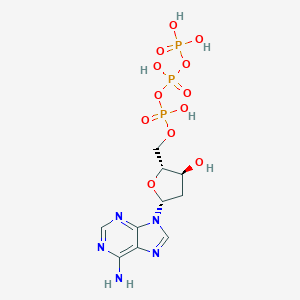
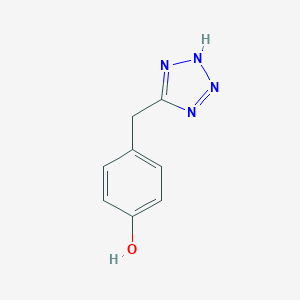
![4-[2-(3,4,5-Trimethoxyphenyl)ethyl]benzene-1,2-diol](/img/structure/B39822.png)

![2-[(5-Amino-4-carbamoylimidazol-1-YL)methoxy]ethyl acetate](/img/structure/B39826.png)
